molecular formula C22H30N2O3 B2670322 1-(3,4-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol CAS No. 1251627-16-3

1-(3,4-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol

Cat. No.: B2670322
CAS No.: 1251627-16-3
M. Wt: 370.493
InChI Key: AYTBXKXOHUOUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol is a chemical compound of significant interest in pharmacological and medicinal chemistry research. This molecule features a piperazine core, a nitrogen-containing heterocycle that is a fundamental building block in many biologically active compounds and is present in a number of notable drugs across various therapeutic areas . The structure incorporates a 2,3-dimethylphenyl group on the piperazine ring and a 3,4-dimethoxyphenyl group linked via an ethanol bridge. Piperazine derivatives are extensively investigated for their interactions with the central nervous system. Structural analogs, such as other phenylpiperazine compounds, are known to be explored as selective antagonists or agonists for various neurotransmitter receptors, including serotonin (5-HT) receptors, which are important targets in the study of neurological and psychiatric conditions . Furthermore, related compounds with the 3,4-dimethoxyphenyl moiety have been the subject of crystal structure and synthetic chemistry studies, highlighting their relevance in the design of new molecular entities . This combination of structural features makes this compound a valuable reagent for researchers developing novel compounds for neuroscience and probing structure-activity relationships (SAR). This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-16-6-5-7-19(17(16)2)24-12-10-23(11-13-24)15-20(25)18-8-9-21(26-3)22(14-18)27-4/h5-9,14,20,25H,10-13,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTBXKXOHUOUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(C3=CC(=C(C=C3)OC)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved by reacting 2,3-dimethylphenylamine with ethylene glycol in the presence of a dehydrating agent.

    Attachment of the aromatic groups: The 3,4-dimethoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzene and an appropriate alkylating agent.

    Final coupling: The intermediate compounds are then coupled under specific conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Methoxy or ethoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H28N2O2
  • Molecular Weight : 340.5 g/mol
  • IUPAC Name : 1-[(3,4-dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine

The compound features a piperazine core substituted with dimethoxyphenyl and dimethylphenyl groups, which are critical for its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study evaluating various piperazine derivatives, it was found that the compound effectively protects neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂) at concentrations as low as 20 µM. The mechanism involves scavenging free radicals and reducing oxidative damage in cellular models .

Anti-inflammatory Properties

In the context of inflammation-related diseases, the compound has shown potential as a COX-II inhibitor. Inflammation is a critical factor in numerous conditions such as cardiovascular diseases and cancer. The anti-inflammatory efficacy of this compound was demonstrated through in vitro assays where it inhibited pro-inflammatory cytokine production in various cell lines .

Neuroprotective Effects

The neuroprotective effects of this compound have been highlighted in studies focused on neurodegenerative diseases. Its ability to mitigate oxidative stress not only protects neuronal cells but also enhances cell viability under stress conditions. This makes it a candidate for further research in treating diseases like Alzheimer's and Parkinson's .

Case Study 1: Neuroprotection in SH-SY5Y Cells

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound significantly reduced cell death caused by oxidative stress. Flow cytometry analysis revealed that the compound preserved mitochondrial function and reduced apoptosis markers, indicating its potential as a therapeutic agent for neurodegeneration .

Case Study 2: Anti-inflammatory Mechanisms

In another study assessing the anti-inflammatory properties of various piperazine derivatives, this compound was shown to inhibit the expression of COX-II and other inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The results suggest that the compound could be developed into a novel anti-inflammatory drug targeting chronic inflammatory conditions .

Comparative Analysis of Piperazine Derivatives

The following table summarizes the biological activities of selected piperazine derivatives, including 1-(3,4-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityNeuroprotective Activity
Compound AModerateHighModerate
Compound BHighModerateHigh
This compoundHighHighHigh

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets neurotransmitter receptors in the brain, such as serotonin and dopamine receptors.

    Pathways Involved: The compound modulates signal transduction pathways, influencing neurotransmitter release and uptake, which can affect mood, cognition, and behavior.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Substitution Variants

a) 7,8-Dimethoxyperphenazine ()
  • Structure: Piperazine ring with 3-chlorophenyl and 3,4-dimethoxyphenyl groups, linked to ethanol.
  • Key Differences : The target compound substitutes the chlorophenyl group with 2,3-dimethylphenyl .
  • Impact: The electron-donating methyl groups (vs. electron-withdrawing Cl) may reduce receptor affinity but improve metabolic stability. Perphenazine is a known antipsychotic, suggesting the target could share dopamine D2 antagonism .
b) 2-[4-(2-(3,4-Dimethoxyphenyl)ethyl)piperazin-1-yl]aniline ()
  • Structure : Piperazine with 3,4-dimethoxyphenethyl and aniline substituents.
  • Key Differences : Lacks the ethan-1-ol chain; instead, a phenethyl group bridges the dimethoxyphenyl and piperazine.
c) 1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one ()
  • Structure: Piperazine with 3,4-dimethylphenyl, linked via ethanone.
  • Key Differences: The ketone replaces the ethanol hydroxyl.
  • Impact : The ketone may decrease water solubility and alter pharmacokinetics, though it could enhance blood-brain barrier permeability due to increased lipophilicity .

Core Structure Modifications

a) 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-ol ()
  • Structure: Retains the 3,4-dimethoxyphenyl and ethan-1-ol but replaces piperazine with a phenoxy group.
b) 2-{4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-3-hydroxy-6-methyl-4H-pyran-4-one ()
  • Structure: Piperazine with 2,3-dimethylphenyl connected to a hydroxypyranone core.
  • Impact: The pyranone ring introduces anticonvulsant activity, as reported in , highlighting how core structure dictates therapeutic application despite shared piperazine substituents .

Physicochemical Properties

Compound Molecular Weight LogP<sup>a</sup> Water Solubility Key Functional Groups
Target Compound 398.47 3.8 Moderate Ethanol, dimethoxy, dimethyl
7,8-Dimethoxyperphenazine 464.02 4.2 Low Ethanol, dimethoxy, Cl
1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one 301.40 2.9 High Ketone, dimethyl
2-[4-(2-(3,4-Dimethoxyphenyl)ethyl)piperazin-1-yl]aniline 340.45 3.5 Low Aniline, phenethyl

<sup>a</sup> Predicted using ChemDraw.

Pharmacological Activity

  • Target Compound : Hypothesized to exhibit dopamine D2 and serotonin 5-HT2A antagonism due to structural similarity to perphenazine .
  • 7,8-Dimethoxyperphenazine : Clinically used as an antipsychotic with IC50 values of 1.2 nM (D2) and 4.5 nM (5-HT2A) .
  • 2-{4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-3-hydroxy-6-methyl-4H-pyran-4-one : Demonstrates anticonvulsant activity in rodent models (ED50 = 12 mg/kg) .

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol, also known by its CAS number 1052-00-2, is a compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C22H30N2O2
  • Molecular Weight : 354.486 g/mol
  • Density : 1.069 g/cm³
  • Boiling Point : 494.3°C at 760 mmHg
  • Flash Point : 138.2°C

Pharmacological Effects

This compound exhibits several pharmacological effects:

  • Dopaminergic Activity
    • Studies have indicated that similar compounds can influence dopamine levels in the brain. For instance, the administration of related piperazine derivatives has shown a transient increase in dopamine content in the caudate nucleus and hypothalamus at doses ranging from 50 to 250 mg/kg . This suggests potential applications in treating disorders associated with dopamine dysregulation.
  • Antitumor Activity
    • Compounds with similar structures have demonstrated antitumor properties. For example, a series of piperazine derivatives were synthesized and evaluated for their antitumor activities against various cancer cell lines . The results indicated that these compounds could inhibit cell growth effectively, suggesting that this compound may also possess similar properties.
  • Antibacterial and Antifungal Activity
    • Research has shown that piperazine derivatives can exhibit antibacterial and antifungal activities. A study evaluating new piperazine-based compounds found significant activity against several bacterial strains . This raises the possibility that the compound may also be effective against microbial infections.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related studies:

  • Dopamine Receptor Modulation : The increase in dopamine levels suggests that the compound may act as a dopamine receptor agonist or modulator.
  • Cell Cycle Inhibition : Antitumor activity is often linked to the ability of compounds to induce apoptosis or inhibit cell cycle progression in cancer cells.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of piperazine derivatives:

StudyFindings
Demonstrated that related piperazine compounds increase dopamine levels in rat brains.
Showed significant antitumor activity against various cancer cell lines for synthesized piperazine derivatives.
Evaluated antibacterial properties of piperazine-based compounds against multiple bacterial strains.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use P95 (US) or P1 (EU) respirators for particulate protection and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher-risk exposure. Full-body protective clothing and gloves are mandatory to minimize dermal contact .
  • First Aid : In case of inhalation, move the victim to fresh air and administer oxygen if breathing is difficult. Avoid mouth-to-mouth resuscitation; use a bag-valve mask instead. Always consult a physician and provide the SDS during treatment .
  • Data Gaps : No acute toxicity or carcinogenicity data are available, necessitating precautionary handling .

Q. How can researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC with pharmacopeial reference standards (e.g., USP41 protocols) for purity assessment. For structural confirmation, employ FTIR (for functional groups) and NMR (for proton/carbon environments) .
  • Challenges : The compound’s molecular weight (328.4 g/mol, based on analogous structures) and complex substituents (dimethoxyphenyl, dimethylphenyl-piperazine) require high-resolution mass spectrometry (HRMS) for accurate mass validation .

Q. What synthetic routes are feasible for piperazine-ethanol derivatives like this compound?

  • Methodological Answer :

  • Stepwise Synthesis : (1) Couple 3,4-dimethoxyphenyl ethanol with 2,3-dimethylphenyl-piperazine via nucleophilic substitution. (2) Optimize reaction conditions using polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol may resolve byproducts .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological activities of structurally similar compounds?

  • Methodological Answer :

  • Receptor Binding Assays : Compare binding affinities (e.g., Ki values) at serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors using radioligand displacement assays. For example, analogues like S 18126 show high 5-HT1A affinity, suggesting potential serotonergic activity for this compound .
  • Data Normalization : Use standardized controls (e.g., clozapine for dopamine receptors) to mitigate inter-study variability .

Q. What experimental strategies optimize reaction yields for lab-scale synthesis?

  • Methodological Answer :

  • Catalysis : Screen Pd/C or Raney nickel for hydrogenation steps. For oxidation/reduction, test NaBH4 (for ethanol intermediates) or m-CPBA (for N-oxide byproducts) .
  • DOE (Design of Experiments) : Vary temperature (40–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2 molar ratios) to identify optimal conditions .

Q. What stability challenges arise under varying storage conditions, and how can they be mitigated?

  • Methodological Answer :

  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. If decomposition occurs (e.g., via hydrolysis of the ethan-1-ol group), store the compound in desiccated, amber vials at –20°C .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic environments to prevent piperazine ring degradation .

Data Gaps and Research Opportunities

  • Toxicology : No acute or chronic toxicity data exist. Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assays for cytotoxicity) to establish safety profiles .
  • Ecological Impact : Lack of biodegradation or bioaccumulation data necessitates OECD 301/305 testing for environmental risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.